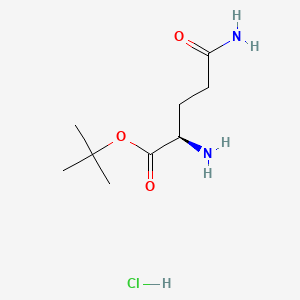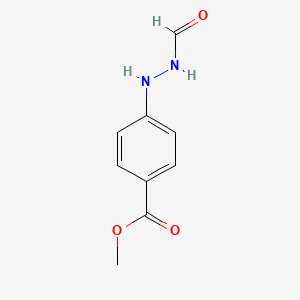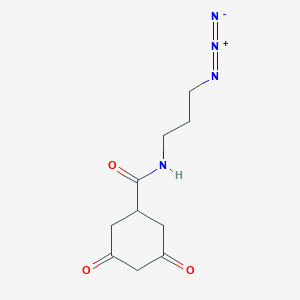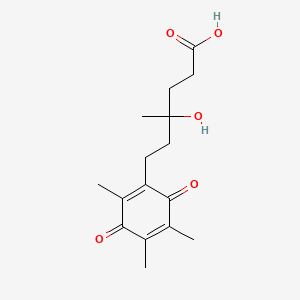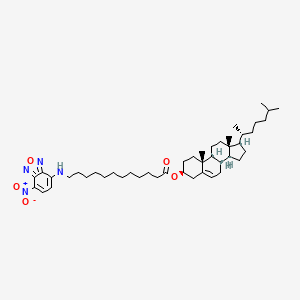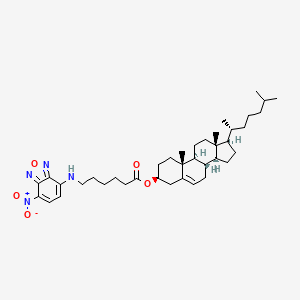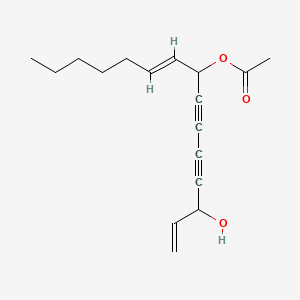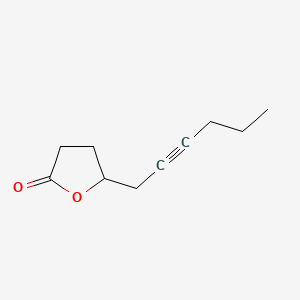
Resolvin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin D3 is a specialized pro-resolving mediator derived from omega-3 fatty acids. It plays a crucial role in resolving inflammation and promoting tissue homeostasis. This compound is part of the resolvin family, which is known for its potent anti-inflammatory and pro-resolving properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D3 can be synthesized through a series of chemical reactions. One of the key synthetic routes involves the Suzuki–Miyaura cross-coupling reaction. This process includes the coupling of a borane compound with an iodoolefin intermediate. The intermediate is obtained through sequential Wittig reactions involving phosphonium salts and aldehydes. The stereogenic centers at specific positions are constructed using ruthenium-catalyzed asymmetric transfer hydrogenation .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Resolvin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which retain or enhance its biological activity.
Scientific Research Applications
Resolvin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.
Biology: this compound is studied for its role in modulating immune responses and resolving inflammation.
Industry: this compound can be used in the development of anti-inflammatory drugs and supplements.
Mechanism of Action
Resolvin D3 exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, such as the N-formyl peptide receptor 2 (ALX/FPR2), which leads to the inhibition of pro-inflammatory signaling pathways. This interaction reduces the production of inflammatory cytokines and promotes the resolution of inflammation .
Comparison with Similar Compounds
- Resolvin D1
- Resolvin E1
- Protectin D1
- Maresin 1
Comparison: Resolvin D3 is unique in its ability to specifically target and modulate certain inflammatory pathways. Compared to other resolvins, it has distinct structural features and stereochemistry that contribute to its specific biological activities. For example, Resolvin D1 and Resolvin E1 also have anti-inflammatory properties, but they interact with different receptors and pathways .
This compound stands out due to its potent effects on reducing inflammation and promoting tissue repair, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTJOLCUKWLTIC-UZAFJXHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345702 |
Source


|
| Record name | Resolvin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916888-47-6 |
Source


|
| Record name | Resolvin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
